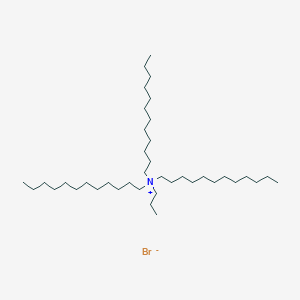
N,N-Didodecyl-N-propyldodecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didodecyl-N-propyldodecan-1-aminium bromide: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as a phase transfer catalyst. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic ammonium head, making it effective in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didodecyl-N-propyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of dodecylamine with 1-bromododecane and propyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or toluene, with the presence of a base like sodium hydroxide to neutralize the formed hydrogen bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Didodecyl-N-propyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halides. The reaction conditions often include moderate temperatures and the presence of a solvent like ethanol or water.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, usually under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: The major products are typically the corresponding substituted ammonium compounds.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Reduction Reactions: Reduction usually results in the formation of the corresponding amine or alkane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Didodecyl-N-propyldodecan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. It is also employed in the preparation of nanoparticles and as a surfactant in emulsion polymerization.
Biology: In biological research, this compound is used as a detergent to solubilize proteins and lipids. It is also utilized in the preparation of liposomes and other vesicular systems for drug delivery studies.
Medicine: The compound has potential applications in drug formulation and delivery, particularly in enhancing the solubility and stability of hydrophobic drugs. It is also being investigated for its antimicrobial properties.
Industry: Industrially, this compound is used in the formulation of cleaning agents, disinfectants, and fabric softeners. Its surfactant properties make it valuable in various applications, including oil recovery and wastewater treatment.
Wirkmechanismus
The mechanism of action of N,N-Didodecyl-N-propyldodecan-1-aminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil phases, thereby stabilizing emulsions and dispersions. In biological systems, it interacts with lipid membranes, disrupting their structure and increasing permeability. This action is particularly useful in solubilizing membrane proteins and enhancing drug delivery.
Vergleich Mit ähnlichen Verbindungen
- N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide
- Di-n-dodecyl dimethylammonium bromide
- Dodecyltrimethylammonium bromide
Comparison: N,N-Didodecyl-N-propyldodecan-1-aminium bromide is unique due to its specific combination of long hydrophobic chains and a propyl group, which enhances its surfactant properties compared to similar compounds. While other quaternary ammonium compounds like N-Dodecyl-N,N-dimethyldodecan-1-aminium bromide and dodecyltrimethylammonium bromide also exhibit surfactant properties, the presence of the propyl group in this compound provides additional steric hindrance, potentially leading to different interaction profiles and applications.
Eigenschaften
CAS-Nummer |
54884-44-5 |
|---|---|
Molekularformel |
C39H82BrN |
Molekulargewicht |
645.0 g/mol |
IUPAC-Name |
tridodecyl(propyl)azanium;bromide |
InChI |
InChI=1S/C39H82N.BrH/c1-5-9-12-15-18-21-24-27-30-33-37-40(36-8-4,38-34-31-28-25-22-19-16-13-10-6-2)39-35-32-29-26-23-20-17-14-11-7-3;/h5-39H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
COORVQLHJGAVKD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


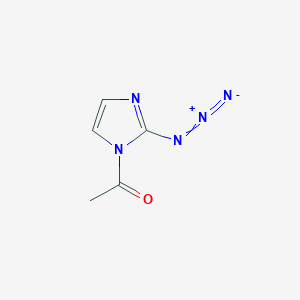
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
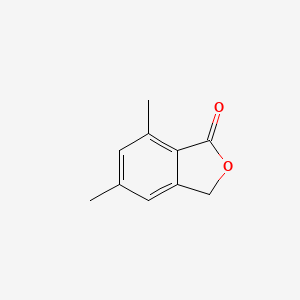
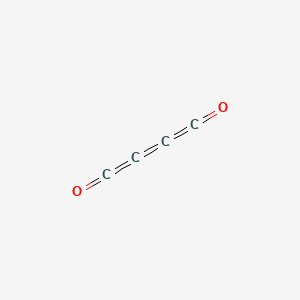
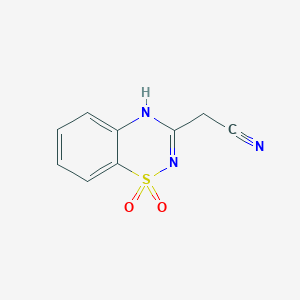

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

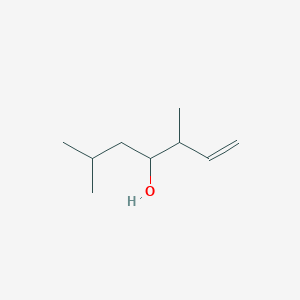
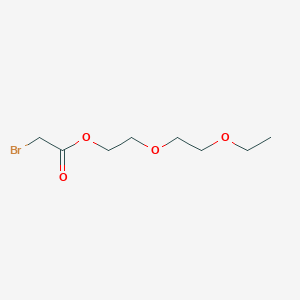

![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
